4-氯喹啉-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloroquinoline is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

Quinoline synthesis involves various reactions such as Friedländer Synthesis, iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, and one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles . A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized by utilization of Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions .Molecular Structure Analysis

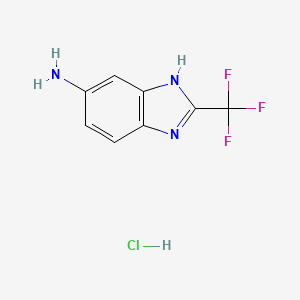

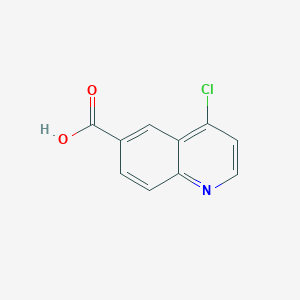

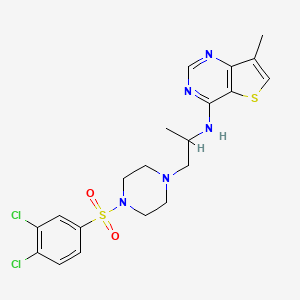

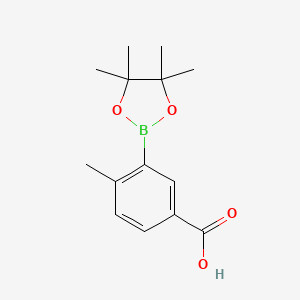

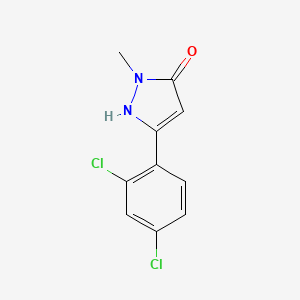

The molecular structure of 4-Chloroquinoline-6-carboxylic acid can be represented by the InChI code:1S/C10H6ClNO2/c11-8-3-4-12-9-2-1-6 (10 (13)14)5-7 (8)9/h1-5H, (H,13,14) . The molecular weight is 207.62 . Chemical Reactions Analysis

Quinoline synthesis involves various reactions such as Friedländer Synthesis, iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, and one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles . A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized by utilization of Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions .Physical And Chemical Properties Analysis

The physical form of 4-Chloroquinoline-6-carboxylic acid is solid . The InChI code is1S/C10H6ClNO2/c11-8-3-4-12-9-2-1-6 (10 (13)14)5-7 (8)9/h1-5H, (H,13,14) . The molecular weight is 207.62 .

科学研究应用

Antimalarial Drug Synthesis

4-Chloroquinoline-6-carboxylic acid serves as a precursor in the synthesis of antimalarial drugs. Quinoline derivatives, including chloroquine and mefloquine, are well-known for their efficacy against malaria. The quinoline core is a critical pharmacophore in these compounds due to its bioactivity .

Antitumor Activity

Research has shown that quinoline derivatives exhibit promising antitumor properties. The functionalization of quinoline, such as in 4-Chloroquinoline-6-carboxylic acid, can lead to the development of novel anticancer agents. These compounds can interfere with various cellular processes in cancer cells, leading to their inhibition or death .

Antimicrobial Applications

The structural motif of quinoline is beneficial in creating antimicrobial agents. 4-Chloroquinoline-6-carboxylic acid can be used to synthesize derivatives with potent antibacterial and antifungal activities, addressing the growing concern of antimicrobial resistance .

Alkaline Phosphatase Inhibition

Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases. These enzymes are significant in various physiological processes, and their inhibition can be crucial in treating diseases like hypophosphatasia .

Synthetic Organic Chemistry

In synthetic organic chemistry, 4-Chloroquinoline-6-carboxylic acid is utilized for constructing complex molecular architectures. It’s a versatile building block for synthesizing a wide range of heterocyclic compounds with potential industrial applications .

Green Chemistry

The demand for environmentally friendly chemical processes has led to the use of quinoline derivatives in green chemistry. 4-Chloroquinoline-6-carboxylic acid can be involved in reactions that minimize harmful byproducts and reduce environmental impact .

作用机制

Target of Action

4-Chloroquinoline-6-carboxylic acid is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . The primary targets of this compound are alkaline phosphatases . Alkaline phosphatases are a group of enzymes involved in the process of dephosphorylation, which is the removal of a phosphate group from an organic compound by hydrolysis .

Mode of Action

The compound interacts with its targets, the alkaline phosphatases, and inhibits their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical processes they are involved in .

Biochemical Pathways

The inhibition of alkaline phosphatases affects various biochemical pathways. Alkaline phosphatases play a crucial role in many biological processes, including protein dephosphorylation, transmembrane transport of nucleotides, and maintaining cellular pH . By inhibiting these enzymes, 4-Chloroquinoline-6-carboxylic acid can potentially disrupt these processes.

Pharmacokinetics

The compound’s physical form is solid, and it has a molecular weight of 20762 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The inhibition of alkaline phosphatases by 4-Chloroquinoline-6-carboxylic acid can lead to molecular and cellular effects. For instance, it can affect the phosphorylation state of proteins, which can alter their function and potentially lead to various biological effects .

Action Environment

The action, efficacy, and stability of 4-Chloroquinoline-6-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other compounds or substances in the environment can potentially interact with 4-Chloroquinoline-6-carboxylic acid and affect its action .

安全和危害

未来方向

属性

IUPAC Name |

4-chloroquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQVIZQQKLUHBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608060 |

Source

|

| Record name | 4-Chloroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloroquinoline-6-carboxylic acid | |

CAS RN |

386207-77-8 |

Source

|

| Record name | 4-Chloroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-Cyclohexyl-4-{[2-(methylthio)pyrimidin-5-yl]methyl}piperazin-2-yl)ethanol](/img/structure/B1369454.png)